![molecular formula C23H17ClN2O4 B13998272 2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide CAS No. 20209-76-1](/img/structure/B13998272.png)
2-(3-Chlorophenoxy)-n-{4-[(1,3-dioxo-1,3-dihydro-2h-isoindol-2-yl)methyl]phenyl}acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide is a complex organic compound with a unique structure that includes a chlorophenoxy group and a dioxoisoindolylmethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide typically involves multiple steps. One common method starts with the preparation of the 3-chlorophenoxyacetic acid, which is then reacted with 4-[(1,3-dioxoisoindol-2-yl)methyl]aniline under specific conditions to form the desired compound. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving rigorous control of temperature, pressure, and reaction time.
Analyse Des Réactions Chimiques
Types of Reactions
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives with fewer functional groups.
Applications De Recherche Scientifique
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mécanisme D'action
The mechanism of action of 2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Difenoconazole: A fungicide with a similar chlorophenoxy structure.
Mefentrifluconazole: Another compound with a chlorophenoxy group used in agricultural applications.
Uniqueness
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide is unique due to its combination of functional groups, which confer specific chemical and biological properties
This detailed article provides a comprehensive overview of 2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
20209-76-1 |
|---|---|
Formule moléculaire |
C23H17ClN2O4 |
Poids moléculaire |
420.8 g/mol |
Nom IUPAC |
2-(3-chlorophenoxy)-N-[4-[(1,3-dioxoisoindol-2-yl)methyl]phenyl]acetamide |
InChI |
InChI=1S/C23H17ClN2O4/c24-16-4-3-5-18(12-16)30-14-21(27)25-17-10-8-15(9-11-17)13-26-22(28)19-6-1-2-7-20(19)23(26)29/h1-12H,13-14H2,(H,25,27) |
Clé InChI |
VIRMEFDFHULRDV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=O)N(C2=O)CC3=CC=C(C=C3)NC(=O)COC4=CC(=CC=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998189.png)



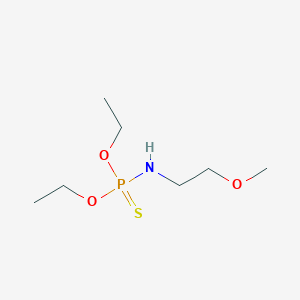
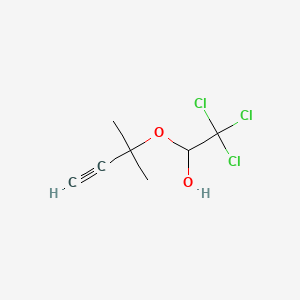
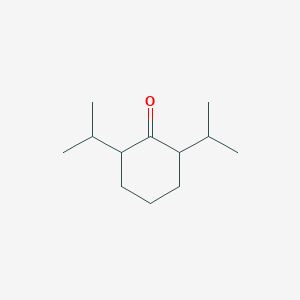
![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)
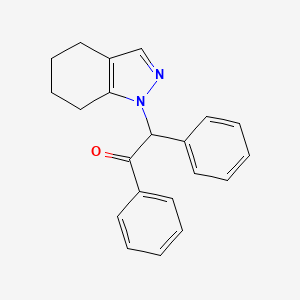

![7-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B13998242.png)
![5-Methyl-4-[(E)-(4-methylphenyl)diazenyl]-2-(pyridine-4-carbonyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B13998245.png)
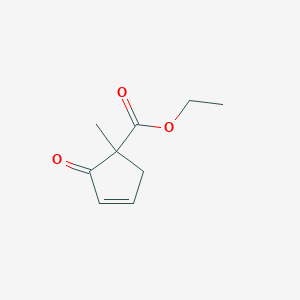
![2,4-Bis[(3-nitropyridin-2-yl)sulfanyl]pyrimidine](/img/structure/B13998259.png)
